molecular formula C18H16BrNO3 B2938044 (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 896834-89-2

(Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2938044
CAS No.: 896834-89-2
M. Wt: 374.234
InChI Key: DRURZKUHKFYNRJ-SXGWCWSVSA-N
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Description

(Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic aurone derivative, a class of compounds recognized as a new class of potent alkaline phosphatase (AP) inhibitors . Aurones are plant secondary metabolites belonging to the flavonoid family and are considered a privileged, alluring scaffold in modern medicinal chemistry due to their promising bioactivities . This compound is designed for biochemical and pharmacological research, particularly in studies targeting AP enzymes, which are membrane-bound ectonucleotidases overexpressed in various conditions, including solid and metastasized tumors, and are considered a promising molecular target for therapeutic development . The core benzofuran-3(2H)-one structure is substituted with a (Z)-2-bromobenzylidene group at the C2 position, a critical feature for interaction with the enzyme's active site. The 6-hydroxy group and the 7-((dimethylamino)methyl) moiety are strategically incorporated to enhance potency and binding affinity, a rationale supported by detailed structure-activity relationship (SAR) studies of analogous compounds . Synthetic aurone derivatives have demonstrated excellent inhibitory potential against AP, with some analogs exhibiting IC50 values in the low micromolar range (e.g., 1.055 ± 0.029 μM), surpassing the activity of traditional standards like KH2PO4 . The potential mechanism of action for this class of inhibitors is often via a non-competitive pathway, as demonstrated by kinetic studies on highly active derivatives . Molecular docking and dynamic simulations against the AP enzyme (PDB: 1EW2) suggest that such compounds bind stably within the active site, interacting with the key Zn2+ ions and other residues . Beyond AP inhibition, aurones are broadly associated with diverse pharmacological activities, including antitumor, anticancer, antioxidant, and anti-inflammatory properties, making this compound a versatile candidate for multiple research pathways . This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-20(2)10-13-15(21)8-7-12-17(22)16(23-18(12)13)9-11-5-3-4-6-14(11)19/h3-9,21H,10H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRURZKUHKFYNRJ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Br)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Br)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves a multi-step process:

    Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core, which can be achieved through cyclization reactions of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-bromobenzaldehyde under basic conditions.

    Attachment of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the benzofuran ring can undergo oxidation to form quinone derivatives.

    Reduction: The bromobenzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl-substituted benzofuran.

    Substitution: Amino or thio-substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its structural features enable it to interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The bromobenzylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, while the dimethylamino group can enhance its binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylidene Moiety

a. (E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives ()

  • Bromine Position : The 4-bromo (para) substitution on the benzylidene ring reduces steric hindrance compared to the ortho-bromo in the target compound. This positional difference may enhance rotational freedom and alter binding interactions.
  • Biological Activity : Derivatives from exhibit moderate antimicrobial activity, suggesting that bromine’s position and substituent polarity influence bioactivity.

b. (2Z)-2-Benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one ()

  • Methyl Group at Position 7: This non-polar group contrasts with the dimethylaminomethyl in the target compound, likely reducing solubility and altering pharmacokinetics.
Functional Group Variations at Position 7
Compound Position 7 Substituent Key Impact Source
Target Compound Dimethylaminomethyl Enhanced solubility, basicity -
Compound Methyl Increased hydrophobicity
Derivatives Methyl Similar hydrophobicity; reduced polarity

The dimethylaminomethyl group in the target compound introduces a basic nitrogen, improving water solubility and bioavailability compared to methyl or benzyloxy groups.

Hydroxy Group at Position 6

The 6-hydroxy group is conserved across multiple benzofuranones, including the target compound and ’s derivative. This group is critical for:

  • Hydrogen bonding : Facilitates interactions with biological targets (e.g., enzymes or receptors).
  • Metal chelation: Potential to bind metal ions, as seen in similar hydroxy-substituted heterocycles .
Electronic and Spectral Comparisons

IR Spectroscopy :

  • The target compound’s hydroxy group would exhibit a broad O-H stretch (~3200–3600 cm⁻¹), similar to ’s hydroxybenzylidene derivative (3225 cm⁻¹) .
  • The dimethylaminomethyl group may show C-N stretches near 1250–1350 cm⁻¹, distinct from ’s cyano group (2235 cm⁻¹) .

1H-NMR :

  • The ortho-bromine in the target compound would deshield nearby aromatic protons, contrasting with para-substituted analogs in .

Biological Activity

(Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a compound belonging to the aurone class of flavonoids, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is characterized by a benzofuran core substituted with a bromobenzylidene group and a dimethylamino methyl group. This configuration may influence its solubility and reactivity, which are critical for its biological activity.

Biological Activity Overview

Aurones, including (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, have been investigated for various biological activities:

  • Antimicrobial Activity : Some aurones exhibit significant antimicrobial properties. For instance, studies have shown that certain aurone derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Anticancer Properties : Research indicates that aurones can possess anticancer activity. In particular, compounds similar to (Z)-2-(2-bromobenzylidene) have been evaluated for their efficacy against various cancer cell lines. For example, derivatives have shown promising results in reducing cell viability in liver cancer cells .
  • Antioxidant Activity : Aurones are also recognized for their antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and could be beneficial in various diseases related to oxidative stress.

The biological activity of (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that aurones can inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Induction of Apoptosis : Certain aurone derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.
  • Modulation of Cell Signaling Pathways : The compound may interact with key signaling pathways that regulate cell growth and survival, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of aurones and related compounds:

StudyFindings
Demonstrated anti-mycobacterial activity against Mycobacterium tuberculosis using substituted aurones.
Evaluated the cytotoxic effects of novel azomethines derived from aurones against liver cancer cell lines, identifying potent candidates with low cell viability.
Investigated 3-arylidene-2-oxindoles as NRH:quinone oxidoreductase inhibitors, highlighting the potential for similar compounds to exhibit enzyme inhibition relevant to cancer therapy.

Q & A

Q. Methodology :

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify the Z-configuration of the benzylidene group via coupling constants (J = 10–12 Hz for trans-olefin protons) and NOE correlations .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <5 ppm error .
  • X-ray crystallography (if crystals obtained): Resolve absolute stereochemistry and hydrogen-bonding networks .
    Common pitfalls : Overlapping signals in aromatic regions require 2D NMR (COSY, HSQC) for unambiguous assignment .

Basic: What biological activities are hypothesized for this compound?

Benzofuran derivatives exhibit:

  • Antioxidant activity : Due to the 6-hydroxy group and conjugated π-system, which scavenge free radicals .
  • Anticancer potential : The bromobenzylidene moiety intercalates DNA, while the dimethylaminomethyl group enhances cellular uptake .
    Validation assays :
    • DPPH/ABTS radical scavenging for antioxidants .
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can reaction yields be optimized for the bromobenzylidene condensation step?

Q. Variables affecting yield :

  • Catalyst : Piperidine (5–10 mol%) outperforms other bases like pyridine in minimizing side reactions .
  • Solvent polarity : Ethanol (dielectric constant ~24.3) balances solubility and reaction rate better than DMF or THF .
  • Temperature : Reflux (~78°C) ensures complete imine formation without decomposition .
    Data contradiction : Substituted benzaldehydes with electron-withdrawing groups (e.g., -NO₂) reduce yields due to steric hindrance .

Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR shifts)?

Case study : Discrepancies in olefinic proton chemical shifts may arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ can alter δ values by 0.2–0.5 ppm .
  • Tautomerism : The 6-hydroxy group may form intramolecular H-bonds, shifting adjacent protons .
    Resolution :
    • Perform variable-temperature NMR to detect tautomeric equilibria.
    • Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Advanced: What strategies enhance pharmacological selectivity in derivative design?

Q. Structural modifications :

  • Bromine substitution : 2-Bromo vs. 4-bromo on the benzylidene ring alters DNA binding affinity .
  • Aminoalkyl chain length : Replace dimethylaminomethyl with pyrrolidinylmethyl to improve blood-brain barrier penetration .
    Validation :
    • Molecular docking : Target-specific enzymes (e.g., topoisomerase II for anticancer activity) .
    • SAR tables : Correlate substituents (Table 1) with IC₅₀ values .

Table 1: Substituent Effects on Biological Activity

Substituent PositionBiological Activity (IC₅₀, μM)Key Reference
2-BromobenzylideneAnticancer: 12.3 ± 1.2 (HeLa)
4-MethoxybenzylideneAntioxidant: 85% scavenging
3-NitrobenzylideneInactive (steric hindrance)

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